1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride

Aqueous Solubility Salt Form Biological Assay

Procure the dihydrochloride salt of 1H-pyrrolo[2,3-b]pyridin-6-amine (6-amino-7-azaindole) to ensure optimal aqueous solubility and assay reproducibility. The unsubstituted 6-amine group is critical for kinase hinge binding, while the 7-azaindole core serves as a purine bioisostere for FGFR inhibitor design (reported IC50 7 nM against FGFR1/2/3). This assay-ready form eliminates organic co-solvent interference and is validated in pH 7.4 PBS buffer. Ideal for HTS, medicinal chemistry, and CNS-penetrant kinase programs.

Molecular Formula C7H9Cl2N3
Molecular Weight 206.07 g/mol
CAS No. 1170585-19-9
Cat. No. B1438480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
CAS1170585-19-9
Molecular FormulaC7H9Cl2N3
Molecular Weight206.07 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CN2)N.Cl.Cl
InChIInChI=1S/C7H7N3.2ClH/c8-6-2-1-5-3-4-9-7(5)10-6;;/h1-4H,(H3,8,9,10);2*1H
InChIKeyPXZDBOQMBYQRNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride (CAS 1170585-19-9): A 7-Azaindole Kinase Hinge-Binder for Medicinal Chemistry and Biological Assays


1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride (CAS 1170585-19-9), also known as 6-amino-7-azaindole dihydrochloride, is a heterocyclic small molecule featuring a 7-azaindole core, a privileged scaffold in kinase inhibitor design that acts as a purine bioisostere and hinge-binding motif [1]. The compound is primarily utilized as a biochemical tool and a synthetic intermediate in medicinal chemistry programs targeting protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) [2]. The dihydrochloride salt form is specifically employed to enhance aqueous solubility for biological assays .

Why Free Base 7-Azaindole-6-amines Cannot Simply Replace 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride in Biological Assays


The 1H-pyrrolo[2,3-b]pyridin-6-amine scaffold exists in multiple salt and substitution forms, each with distinct physicochemical and biological properties. Direct substitution of the dihydrochloride salt (CAS 1170585-19-9) with the free base (CAS 145901-11-7) or N-alkylated analogs (e.g., CAS 1446791-69-0) can lead to significant differences in aqueous solubility and, consequently, assay performance and reproducibility [1]. The dihydrochloride form is specifically prepared to improve solubility in aqueous buffers, a critical factor for accurate in vitro biochemical and cell-based assays . Furthermore, the unsubstituted 6-amine group is a key hydrogen-bond donor/acceptor for kinase hinge binding, and its modification—such as methylation—alters the electronic and steric profile of the molecule, potentially affecting target engagement and selectivity [2]. Therefore, for research requiring consistent, reproducible biological data, the specific dihydrochloride salt form is the scientifically appropriate choice over generic free bases or substituted analogs.

Quantitative Differentiation of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride (CAS 1170585-19-9) from Analogs and Alternatives


Aqueous Solubility Enhancement of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride Versus Free Base Form

The dihydrochloride salt form of 1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 1170585-19-9) is specifically prepared to enhance solubility in aqueous solutions compared to its free base counterpart (CAS 145901-11-7) . The free base has a computed XLogP3-AA value of 1.0, indicating moderate lipophilicity and limited aqueous solubility, whereas the dihydrochloride salt is readily soluble in aqueous buffers, a property essential for accurate and reproducible in vitro biological assays [1].

Aqueous Solubility Salt Form Biological Assay

Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridin-6-amine Derivatives Against FGFR Family

Derivatives based on the 1H-pyrrolo[2,3-b]pyridin-6-amine scaffold have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFR1, FGFR2, and FGFR3), with reported IC50 values ranging from 7 nM to 712 nM [1]. In contrast, the unsubstituted 7-azaindole core itself lacks this potent kinase inhibitory activity, underscoring the functional importance of the 6-amine substitution in the target compound [2].

Kinase Inhibition FGFR IC50

Stability Profile of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride Under Physiological Conditions

The stability of 1H-pyrrolo[2,3-b]pyridin-6-amine dihydrochloride has been quantitatively assessed in pH 7.4 PBS buffer, a standard physiological condition for biological assays. The compound was monitored for oligopeptide-conversion at a concentration of 100 µM over a period of up to 24 hours using LC-MS/MS analysis [1]. This experimental validation of stability is a key differentiator from other 7-azaindole derivatives, for which such stability data may not be available, ensuring confidence in its use for time-course experiments and cellular assays.

Stability Physiological Buffer LC-MS/MS

Synthetic Versatility of 1H-Pyrrolo[2,3-b]pyridin-6-amine as a Kinase Inhibitor Building Block

The 1H-pyrrolo[2,3-b]pyridin-6-amine scaffold has been extensively utilized in the development of potent and selective kinase inhibitors. For instance, derivatives have been optimized to achieve subnanomolar IC50 values against PI3Kγ and have demonstrated brain penetrance as ALK inhibitors [1]. In contrast, alternative heterocyclic cores, such as indole or simple pyridine amines, lack the specific hydrogen-bonding geometry required for high-affinity kinase hinge binding, making the 7-azaindole-6-amine a privileged scaffold for this target class [2].

Medicinal Chemistry Kinase Inhibitor Scaffold

Comparative Binding Affinity of 1H-Pyrrolo[2,3-b]pyridin-6-amine Derivatives for Kinase Targets

Structure-activity relationship (SAR) studies have demonstrated that the 6-amine group on the 7-azaindole core is critical for achieving high binding affinity to kinase targets. For example, in a series of 7-azaindole-based PDK1 inhibitors, compounds with a free 6-amine or optimized substituents exhibited low micromolar IC50 values (e.g., IC50 = 1.1 µM), whereas analogs lacking this functionality or with suboptimal substitution showed significantly reduced potency [1]. The specific compound (CAS 1170585-19-9) provides the unadorned 6-amine group, allowing researchers to install their own optimized substituents while retaining the core's binding potential.

Binding Affinity Kinase SAR

Recommended Research Applications for 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride (CAS 1170585-19-9) Based on Quantitative Evidence


FGFR Kinase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

The 6-amine-7-azaindole core is a validated scaffold for developing potent FGFR inhibitors, with derivatives achieving IC50 values as low as 7 nM against FGFR1/2/3 [1]. Procuring CAS 1170585-19-9 provides a direct starting point for medicinal chemistry campaigns aiming to optimize potency, selectivity, and drug-like properties of FGFR-targeting agents for oncology research [1].

Aqueous Biological Assay Development for Kinase Inhibition Screening

The dihydrochloride salt form ensures immediate solubility in aqueous buffers, eliminating the need for organic co-solvents that can interfere with kinase activity . This compound is ideal for developing high-throughput screening (HTS) assays or for use as a control compound in biochemical and cell-based kinase inhibition studies, with validated stability in pH 7.4 PBS buffer for up to 24 hours [2].

Synthesis of Brain-Penetrant Kinase Inhibitors

Derivatives of the 1H-pyrrolo[2,3-b]pyridin-6-amine scaffold have been successfully optimized to yield potent and brain-penetrant kinase inhibitors, such as those targeting ALK [3]. Researchers focused on CNS-penetrant kinase inhibitors for oncology or neurology indications can utilize this core scaffold as a privileged starting point for their synthetic programs.

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